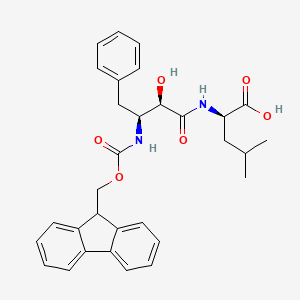![molecular formula C7H3ClIN3 B11929091 5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
5-Chloro-8-iodopyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-iodopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at the 5th and 8th positions, respectively, on the pyridopyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodopyrido[4,3-d]pyrimidine typically involves the selective halogenation of pyridopyrimidine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with various aryl boronic acids. This reaction is catalyzed by palladium and requires specific conditions such as the use of a base (e.g., NaOH) and a solvent (e.g., dioxane) at elevated temperatures (e.g., 110°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-8-iodopyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as NaOH, used to facilitate the reaction.
Solvents: Such as dioxane, used to dissolve the reactants and maintain the reaction environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, coupling with aryl boronic acids can yield aryl-substituted pyridopyrimidines .
Aplicaciones Científicas De Investigación
5-Chloro-8-iodopyrido[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential PI3K inhibitors, which are being studied for their anticancer properties.
Biological Studies: The compound’s derivatives are investigated for their potential to inhibit various enzymes and proteins, such as tyrosine kinases and phosphodiesterases.
Chemical Research: It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-iodopyrido[4,3-d]pyrimidine and its derivatives involves the inhibition of specific molecular targets, such as protein kinases. These compounds can bind to the active sites of enzymes, blocking their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrido[3,4-d]pyrimidine: Studied for its potential therapeutic applications.
Pyrido[3,2-d]pyrimidine: Investigated for its biological activities.
Uniqueness
5-Chloro-8-iodopyrido[4,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can be selectively substituted to create a wide range of derivatives with diverse biological activities. Its ability to participate in selective cross-coupling reactions makes it a valuable intermediate in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H3ClIN3 |
|---|---|
Peso molecular |
291.47 g/mol |
Nombre IUPAC |
5-chloro-8-iodopyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3ClIN3/c8-7-4-1-10-3-12-6(4)5(9)2-11-7/h1-3H |
Clave InChI |
KOJJKKAFOOXEDN-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)C(=CN=C2Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)



![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)


